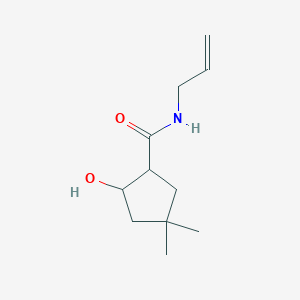
2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide is an organic compound with a complex structure that includes a cyclopentane ring, a hydroxyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the hydroxyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-3,4,4a,5,6,7,8a-octahydronaphthalene
Uniqueness
2-Hydroxy-4,4-dimethyl-N-(prop-2-en-1-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and the cyclopentane ring structure
Propiedades
Número CAS |
114486-59-8 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
2-hydroxy-4,4-dimethyl-N-prop-2-enylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-4-5-12-10(14)8-6-11(2,3)7-9(8)13/h4,8-9,13H,1,5-7H2,2-3H3,(H,12,14) |
Clave InChI |
YSJDUADVTYGAGV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(C1)O)C(=O)NCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
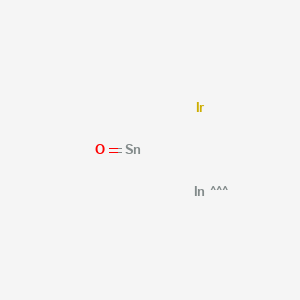
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)
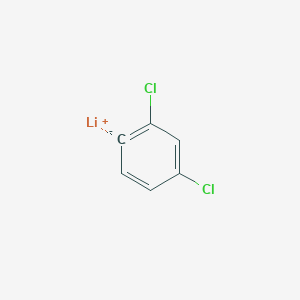

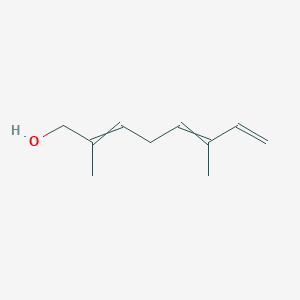


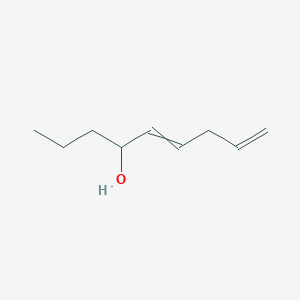
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
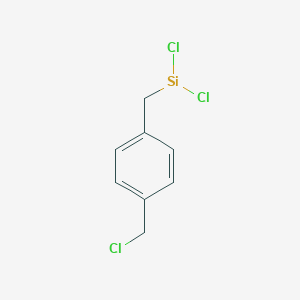
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
